molecular formula C7H9FN4O3 B3148790 N-(3-Fluorophenyl)guanidine nitrate CAS No. 65783-20-2

N-(3-Fluorophenyl)guanidine nitrate

Cat. No. B3148790
CAS RN: 65783-20-2
M. Wt: 216.17 g/mol
InChI Key: PUARUQQLDPRZGV-UHFFFAOYSA-N
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Description

“N-(3-Fluorophenyl)guanidine nitrate” is a chemical compound with the molecular formula C7H9FN4O3 . It is also known as FG-4592 or roxadustat.


Synthesis Analysis

The synthesis of guanidines, which includes “this compound”, can be achieved through various methods. One approach involves the use of N-chlorophthalimide, isocyanides, and amines, providing access to diverse guanidines . Another method involves the guanylation of amines with cyanamide .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 216.06586832 g/mol .

Scientific Research Applications

Electrochemical Applications

  • Dye-Sensitized Solar Cells (DSSCs) : Guanidine nitrate (GuNO3) has been found to significantly enhance the power conversion efficiency (PCE) of DSSCs. When used as an additive in I−/I3−-based electrolyte, it led to an approximate 21% increase in PCE. This improvement was attributed to the increase in both photocurrent density and the open circuit voltage (Voc) of the DSSCs. Guanidine nitrate's addition also influenced the conduction band edge of TiO2 nanoparticles, thus impacting the electrochemical potentials and further increasing the Voc (Nath, Jun, & Lee, 2016).

Antiviral Research

  • Antiviral Properties : Research from 1964 indicated that guanidine nitrate exhibited inhibitory effects on the multiplication of common cold viruses. This discovery led to the development of screening methods for antiviral activities against specific virus strains (Ueda, Toyoshima, & Tsuji, 1964).

Chemical Synthesis and Catalysis

  • Formation of N,N'-Disubstituted Guanidines : Copper-catalyzed cross-coupling reactions involving guanidine nitrate and aryl iodides have been used to form N,N'-disubstituted guanidines. These compounds are considered potential therapeutics for strokes. The synthesis process highlights the utility of guanidine nitrate as a reactant in forming complex organic molecules (Cortes-Salva, Nguyen, Cuevas, Pennypacker, & Antilla, 2010).

Photocatalysis

  • Visible Light Active Nitrogen-Rich TiO2 Nanocatalyst : Guanidine nitrate has been used as a nitrogen source to synthesize nitrogen-rich TiO2 nanocatalysts. These catalysts exhibit excellent activity under visible light for the decomposition of certain dyes and pollutants, such as methyl orange and 2,4 dichlorophenol. The catalyst's efficacy was demonstrated under both household lightbulbs and sunlight, showing potential for environmental applications (Baruwati & Varma, 2011).

Fluorescence and Sensor Applications

  • Fluorophore Development : A fluorophore based on guanidine-substituted 1,8-naphthalimide was developed. This compound undergoes deprotonation/protonation with significant Stokes shifts in its emission properties. The unique emission characteristics of this fluorophore make it a potential candidate for use as a fluoride ion sensor (Zhou, Liu, Jin, Liu, Fu, & Shangguan, 2013).

Mechanism of Action

Target of Action

N-(3-Fluorophenyl)guanidine nitrate, also known as FG-4592 or roxadustat, is a novel orally active small molecule

Mode of Action

Guanidine compounds, in general, are known to interact with their targets, leading to various changes at the molecular level

Biochemical Pathways

Guanidine compounds are known to be involved in various biochemical processes, including the synthesis of nonribosomal peptides, alkaloids, terpenes, polyketides, and shikimic acid derivatives

Action Environment

. This suggests that environmental conditions could potentially influence the stability and efficacy of this compound.

Safety and Hazards

Guanidine nitrate, a related compound, is considered hazardous as it is an explosive and contains an oxidant (nitrate). It is also harmful to the eyes, skin, and respiratory tract .

properties

IUPAC Name

2-(3-fluorophenyl)guanidine;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3.HNO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUARUQQLDPRZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=C(N)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65783-20-2
Record name Guanidine, N-(3-fluorophenyl)-, nitrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65783-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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